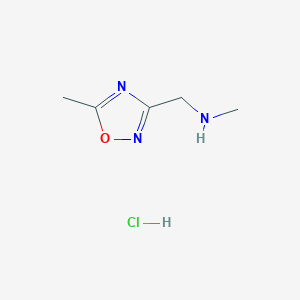

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Description

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1432679-78-1) is a secondary amine hydrochloride salt featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5. Its molecular formula is C₅H₁₀ClN₃O (MW 163.61 g/mol) . The compound is structurally characterized by:

- A 1,2,4-oxadiazole core, a heterocycle known for metabolic stability and bioisosteric utility.

- A methyl group at position 5 of the oxadiazole ring.

- An N-methylmethanamine group attached at position 3 of the oxadiazole.

- Hydrochloride salt formation to enhance solubility and bioavailability.

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)8-9-4;/h6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYRMXOSFAALQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-78-1 | |

| Record name | methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

- Starting Materials: Amidoximes derived from appropriate nitriles and carboxylic acid derivatives (or their activated forms such as acid chlorides or anhydrides).

- Reaction Conditions: Amidoximes are reacted with carboxyl derivatives under dehydrating conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or via thermal cyclodehydration.

- Solvents: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dioxane are commonly employed.

- Temperature: Reactions typically proceed at room temperature to reflux conditions depending on the reagents and solvent.

This step yields the 5-methyl-1,2,4-oxadiazole ring substituted at the 3-position with a methanamine precursor.

Introduction of the N-Methyl Group

- Methylation: The primary amine on the methanamine side chain is methylated using methylating agents such as methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).

- Conditions: Mild bases (e.g., triethylamine) and controlled temperatures to avoid overalkylation.

Conversion to Hydrochloride Salt

- The free base is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt, enhancing the compound's stability and solubility.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Amidoxime + Carboxylic acid derivative | DCC, DMSO, RT to reflux | 5-Methyl-1,2,4-oxadiazol-3-yl)methanamine (free base) |

| 2 | Free base amine | Methyl iodide or formaldehyde + reducing agent | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (free base) |

| 3 | Free base | HCl gas or aqueous HCl | This compound |

Analytical Data and Purity Considerations

- Purity: Reagent grade purity is typically achieved through recrystallization or chromatographic purification.

- Characterization: Confirmed by NMR, IR, MS, and elemental analysis.

- Molecular Weight: Approximately 149.58 g/mol (free base), with hydrochloride salt weight adjusted accordingly.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amidoxime preparation | From nitriles + hydroxylamine | Precursor step |

| Cyclization solvent | DMSO, dioxane | Polar aprotic solvents preferred |

| Coupling agent | DCC or similar carbodiimides | Promotes dehydration and ring closure |

| Temperature | RT to reflux (80-110°C) | Depends on reagents |

| Methylation agent | Methyl iodide or formaldehyde + reducing agent | Eschweiler–Clarke methylation common |

| Salt formation | HCl gas or aqueous HCl | Enhances stability and solubility |

| Purification | Recrystallization or chromatography | Ensures reagent grade quality |

Research Findings and Optimization Notes

- The cyclization step is critical; reaction time and temperature must be optimized to maximize yield and minimize by-products.

- Use of fresh and dry solvents improves reaction efficiency.

- Methylation must be controlled to avoid overalkylation or quaternary ammonium salt formation.

- Hydrochloride salt formation improves handling and storage stability.

- Industrial scale synthesis may employ continuous flow reactors for enhanced reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the oxadiazole ring, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazoles showed potent activity against Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of oxadiazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways.

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a building block for synthesizing high-performance polymers.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating thermally stable polymers. |

| Coatings | Enhances the durability and resistance of coatings against environmental factors. |

Electrochemical Applications

Recent advancements have shown that oxadiazole derivatives can be utilized in electrochemical sensors. This compound has potential applications in developing sensitive detection systems for various analytes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl vs. Phenyl Substitution

- N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1609407-07-9, C₁₀H₁₁ClN₄O) replaces the methyl group with a phenyl ring .

- Impact on Properties :

- Molecular Weight : Increases from 163.61 to 238.68 g/mol.

- Biological Activity : Phenyl groups may improve binding to hydrophobic enzyme pockets, as seen in antimicrobial nitrofurans (e.g., ’s nitrofuryl derivatives) .

Methyl vs. Cyclobutyl Substitution

- N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7, C₉H₁₆ClN₃O) features a cyclobutyl group at position 5 and an ethylamine side chain .

- Impact on Properties :

- Steric Effects : The bulky cyclobutyl group may hinder rotational freedom, affecting conformational stability.

- Solubility: Ethylamine (vs.

Halogenated Substitutions

Variations in the Amine Group

Ethylamine vs. Methylamine

- N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 1042505-40-7, C₆H₁₂ClN₃O) substitutes the N-methyl group with ethyl .

- Impact on Properties :

- Basicity : Ethylamine (pKa ~10.7) is less basic than methylamine (pKa ~10.6), marginally affecting salt formation and solubility.

- Steric Effects : Larger ethyl groups may reduce binding affinity in sterically constrained targets.

Benzylamine Derivatives

- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2, C₁₀H₁₂ClN₃O) incorporates a benzyl group, increasing aromaticity .

- Impact on Properties :

- π-π Interactions : The benzyl group enables stacking with aromatic residues in enzymes or receptors.

- Molecular Weight : Rises to 225.68 g/mol, affecting pharmacokinetics (e.g., absorption rate).

Physicochemical Properties and Bioactivity Trends

Key Trends :

- Lipophilicity : Phenyl > cyclobutyl > methyl substitutions.

- Solubility : Hydrochloride salts universally improve aqueous solubility, but bulkier substituents (e.g., phenyl) counteract this.

- Bioactivity : Antimicrobial activity correlates with nitro or halogen groups (), while methyl/amine variations suit CNS-targeted drugs.

Biological Activity

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, also referred to by its CAS number 1432679-78-1, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 1432679-78-1 |

| Purity | 95% |

The biological activity of this compound is primarily linked to its role as a small molecule modulator in various cellular pathways. Research indicates that compounds containing oxadiazole moieties often exhibit significant pharmacological properties, including anti-cancer and immunomodulatory effects.

1. Anti-Cancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific proteins involved in cell division. For instance, a related compound demonstrated micromolar inhibition of the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. This inhibition leads to the formation of multipolar mitotic spindles, resulting in cell death through aberrant division processes .

2. Immunomodulatory Effects

Research has indicated that this compound can influence immune responses. In a study involving mouse splenocytes, the compound exhibited a capacity to rescue immune cells from programmed cell death (PD) when tested against PD-1/PD-L1 interactions. At a concentration of 100 nM, it was able to restore immune function significantly .

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines have reported that this compound can induce apoptosis in cells with amplified centrosomes. The compound's mechanism involves the disruption of mitotic spindle formation, leading to increased multipolarity and subsequent cell death .

Case Study 2: Immune Response Modulation

In another experimental setup focusing on immune modulation, the compound was tested for its ability to enhance T-cell responses in the presence of PD-L1. The results indicated a robust increase in T-cell activity when treated with the compound compared to controls .

Research Findings Summary

Recent research highlights several key findings regarding the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Cancer Cell Proliferation | Induces apoptosis via HSET inhibition |

| Immune Modulation | Enhances T-cell activity against PD-L1 interactions |

| Structure Activity Relationship | Oxadiazole derivatives show promising pharmacological profiles |

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

Methodological Answer: A typical synthesis involves coupling a substituted oxadiazole precursor with a methylamine derivative under reflux conditions. For example, describes a related compound synthesized by reacting 5-nitro-2-furyl oxadiazole with methylamine in the presence of triethylamine, followed by purification via recrystallization. Key steps include:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store at room temperature (RT) in airtight containers away from moisture and light ().

- Handling Precautions: Use personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid exposure to strong oxidizers, as oxadiazoles may decompose under harsh conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Use dimethylacetamide dimethyl acetal (as in ) to enhance reaction efficiency, achieving up to 95% yield.

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO may improve solubility and reaction kinetics.

- Microwave-Assisted Synthesis: Reduces reaction time and increases yield for thermally driven reactions .

Q. What strategies resolve contradictions in biological activity data for oxadiazole-containing compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify substituents on the oxadiazole ring (e.g., methyl vs. trifluoromethyl groups) to assess impact on receptor binding ().

- In Silico Modeling: Use molecular docking to predict interactions with targets like 5-HT1B/1D receptors (e.g., pKi = 8.5 in ).

- Dose-Response Assays: Validate activity across multiple concentrations to rule out false positives/negatives .

Q. How can researchers address the lack of acute toxicity data for this compound?

Methodological Answer:

- Alternative Data Sources: Cross-reference toxicology profiles of structurally similar oxadiazoles (e.g., notes H302/H315 hazards for related compounds).

- In Vitro Assays: Perform cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to estimate LD₅₀ values.

- Predictive Tools: Use software like ProTox-II to simulate toxicity endpoints based on chemical descriptors .

Q. What role does the oxadiazole ring play in the compound’s pharmacological activity?

Methodological Answer: The 1,2,4-oxadiazole moiety:

- Enhances Metabolic Stability: Resists enzymatic degradation compared to amide or ester groups.

- Modulates Lipophilicity: Balances solubility and membrane permeability (logP ~1.5–2.0).

- Facilitates Target Binding: Acts as a bioisostere for carboxylic acids, improving affinity for receptors like 5-HT1B/1D () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.